1-Phenoxy-2-propanol
1-Phenoxy-2-propanol
Brand Name:
Vulcanchem
CAS No.:
770-35-4
VCID:
VC0149627
InChI:
InChI=1S/C9H12O2/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3
SMILES:
CC(COC1=CC=CC=C1)O
Molecular Formula:
C9H12O2
Molecular Weight:
152.19 g/mol
1-Phenoxy-2-propanol
CAS No.: 770-35-4
Reference Standards
VCID: VC0149627
Molecular Formula: C9H12O2
Molecular Weight: 152.19 g/mol
CAS No. | 770-35-4 |
---|---|
Product Name | 1-Phenoxy-2-propanol |
Molecular Formula | C9H12O2 |
Molecular Weight | 152.19 g/mol |
IUPAC Name | 1-phenoxypropan-2-ol |
Standard InChI | InChI=1S/C9H12O2/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 |
Standard InChIKey | IBLKWZIFZMJLFL-UHFFFAOYSA-N |
Impurities | Propylene glycol phenyl ether has a minimum purity of 93%. At least 93% of commercial propylene glycol phenyl ether is comprised of a mixture of 1-phenoxy-propan-2-ol and 2-phenoxypropan- 1-ol, with the former isomer as the major constituent. The individual isomers are not separated nor produced as individual chemicals. The remaining 7% consists of up to 7% di-PPh, 0.1% phenol and 0.35% water. Of the 93% that is a mixture of the two isomers, 1-phenoxy-propan- 2-ol (CAS No. 770-35-4) constitutes > 85% of the mixture (is the thermodynamically favored isomer) and 2-phenoxy-propan-1-ol (CAS No. 4169-04-4) constitutes < 15%. |
SMILES | CC(COC1=CC=CC=C1)O |
Canonical SMILES | CC(COC1=CC=CC=C1)O |
Boiling Point | 242.7 °C 241.2 °C |
Colorform | Colorless to yellow liquid |
Density | 1.0622 g/cu cm at 20 °C |
Melting Point | 11.4 °C |
Physical Description | Liquid |
Shelf Life | PPh is thermally stable at typical use temperatures...PPh can decompose at elevated temperatures. |
Solubility | 0.07 M In water, 15.1 g/L at 20 °C |
Synonyms | (±)-1-Phenoxy-2-propanol; 2-Phenoxy-1-methylethanol; NSC 24015; Phenoxyisopropanol; Propylene phenoxetol; rac-1-Phenoxy-2-propanol; β-Phenoxyisopropanol |
Vapor Density | 5.27 (Air = 1) |
Vapor Pressure | 0.00218 mm Hg at 25 °C |
PubChem Compound | 92839 |
Last Modified | Nov 11 2021 |
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